molecular formula C7H9Cl2NO2 B1402965 (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride CAS No. 1356109-69-7

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride

Cat. No. B1402965
M. Wt: 210.05 g/mol
InChI Key: NRYDOLFHEHEJAE-UHFFFAOYSA-N
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Description

“(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C7H9Cl2NO2 .


Molecular Structure Analysis

The molecular structure of “(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 210.058 Da, and the monoisotopic mass is 209.001038 Da .

Scientific Research Applications

1. Applications in High-Spin Molecules and Single-Molecule Magnets

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride and similar diol-type ligands, when combined with paramagnetic transition metal ions, have been instrumental in the development of new homometallic and heterometallic clusters. These clusters, which range in nuclearity and have substantial spin ground states, are essential in the study of high-spin molecules and single-molecule magnets (Tasiopoulos & Perlepes, 2008).

2. Involvement in Synthetic Chemistry

This chemical compound also plays a role in synthetic chemistry. The activation of related compounds by 3d-metal centers towards further reactions is an emerging area of interest, which showcases the potential of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride in various synthetic applications (Awad et al., 2004).

3. Molecular Modeling and Biological Properties

Molecular modeling techniques have been applied to analogs of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride to understand the biological properties of certain compounds. This has been particularly useful in herbicidal research, where the structure-activity relationship plays a significant role (Andrea et al., 1990).

4. Xanthine Oxidase Inhibition Studies

Research has been conducted on the inhibition properties of certain derivatives of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride on xanthine oxidase activity. This is significant in the development of potential therapeutic agents (Yagiz et al., 2021).

5. Photophysical Properties

The photophysical properties of compounds related to (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride have been studied, particularly in relation to their fluorescence emission in solution. This research has implications in the field of photophysics and material science (Mancilha et al., 2011).

6. Molecular Nanoscale Magnetic Refrigerants

This compound has also been utilized in the synthesis of molecular nanoscale magnetic refrigerants. A ferrimagnetic {Cu(II)15Gd(III)7} cagelike cluster, which shows promise as a low-temperature magnetic refrigerant, was developed using pyridine-2,6-dimethanol, a related compound (Dermitzaki et al., 2013).

properties

IUPAC Name

[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDOLFHEHEJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744431
Record name (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride

CAS RN

1356109-69-7
Record name 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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